molecular formula C21H23N3O4 B2367284 N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 491867-81-3

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2367284
CAS No.: 491867-81-3
M. Wt: 381.432
InChI Key: YWOKGGSWTRLOTP-UHFFFAOYSA-N
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Description

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole core through a series of reactions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its specific structural features, such as the acetyl group and the piperazine moiety

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15(25)17-11-19-20(28-14-27-19)12-18(17)22-21(26)13-23-7-9-24(10-8-23)16-5-3-2-4-6-16/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOKGGSWTRLOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C4=CC=CC=C4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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